![molecular formula C41H40N2O5 B6330365 N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine CAS No. 2044710-18-9](/img/structure/B6330365.png)
N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine
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Overview
Description
“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a chemical compound with the molecular formula C41H40N2O4 . It is a derivative of lysine, an essential amino acid, and is used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .
Synthesis Analysis
The synthesis of “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” involves complex chemical reactions. The side-chain Mmt group can be selectively removed in the same manner as Mtt with 1% TFA in DCM . Alternatively, it can be removed under milder conditions with AcOH/TFE/DCM (1:2:7) .Molecular Structure Analysis
The molecular structure of “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is represented by the InChI Key YPTNAIDIXCOZAJ-KXQOOQHDSA-N . The compound has a molecular weight of 624.781 g/mol .Chemical Reactions Analysis
The chemical reactions involving “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” are complex and involve multiple steps. The compound is used in the synthesis of branched peptides and peptides modified at the lysine side-chain .Physical And Chemical Properties Analysis
“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a white to pale brown solid . It has a predicted boiling point of 814.1±65.0 °C and a density of 1.210 . The compound should be stored at +2°C to +8°C .Scientific Research Applications
Biomedical Applications
Fmoc-D-Lys(Mmt)-OH is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K, including Fmoc-D-Lys(Mmt)-OH, have been found to retain their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Peptide-based Hydrogels (PHGs)
Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks (up to 99% water) with a no-Newtonian fluid behavior and self-supporting features . Fmoc-D-Lys(Mmt)-OH is used in the creation of these PHGs .
Solid-phase Peptide Synthesis
Fmoc-D-Lys(Mmt)-OH is used in the Fmoc/tBu solid-phase peptide synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings .
Green Chemistry
In the context of green chemistry, Fmoc-D-Lys(Mmt)-OH is used in the Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Drug Development
Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-D-Lys(Mmt)-OH, is the method of choice for the synthesis of these molecules in both research and industrial settings .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-D-Lys(Mmt)-OH, also known as N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized .
Mode of Action
Fmoc-D-Lys(Mmt)-OH acts as a protective group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, while the Mmt group can be selectively removed with mild acid, allowing for orthogonal deprotection .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) method . This method involves a series of coupling and deprotection steps, where Fmoc-D-Lys(Mmt)-OH is used to add a lysine residue to the growing peptide chain .
Pharmacokinetics
Its bioavailability is more relevant in the context of its efficiency in peptide coupling reactions .
Result of Action
The use of Fmoc-D-Lys(Mmt)-OH in peptide synthesis results in the incorporation of a lysine residue into the peptide sequence . This can significantly influence the properties of the final peptide, as lysine is a positively charged amino acid that can participate in various biological interactions .
Action Environment
The efficacy and stability of Fmoc-D-Lys(Mmt)-OH can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the coupling and deprotection steps in SPPS . Moreover, temperature and pH can affect the stability of the compound and the rate of the reactions it’s involved in .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-KXQOOQHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Mmt)-OH |
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